
(5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile: is a synthetic organic compound belonging to the class of benzopyran derivatives It is characterized by the presence of three methoxy groups attached to the benzopyran ring and an acetonitrile group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran precursor.
Methoxylation: Introduction of methoxy groups at the 5, 6, and 7 positions of the benzopyran ring. This can be achieved using methanol and a suitable catalyst under reflux conditions.
Acetonitrile Introduction: The acetonitrile group is introduced at the 4-position through a nucleophilic substitution reaction. This step often involves the use of acetonitrile and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the methoxylation and acetonitrile introduction steps.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Implementing advanced purification methods such as column chromatography and recrystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Strong nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
(5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Wirkmechanismus
The mechanism of action of (5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)methanol
- (5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)ethanol
- (5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)propionitrile
Uniqueness
- Methoxy Group Positioning : The specific positioning of the methoxy groups at the 5, 6, and 7 positions imparts unique electronic and steric properties to the compound.
- Acetonitrile Group : The presence of the acetonitrile group at the 4-position distinguishes it from other benzopyran derivatives and influences its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
66174-83-2 |
|---|---|
Molekularformel |
C14H13NO5 |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
2-(5,6,7-trimethoxy-1-oxoisochromen-4-yl)acetonitrile |
InChI |
InChI=1S/C14H13NO5/c1-17-10-6-9-11(13(19-3)12(10)18-2)8(4-5-15)7-20-14(9)16/h6-7H,4H2,1-3H3 |
InChI-Schlüssel |
ACTVFGRYELJTQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C(=O)OC=C2CC#N)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


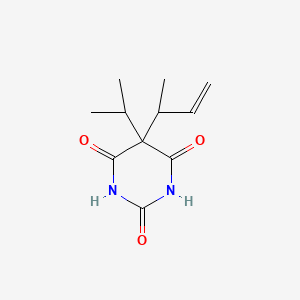

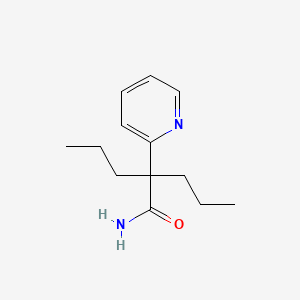

![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)

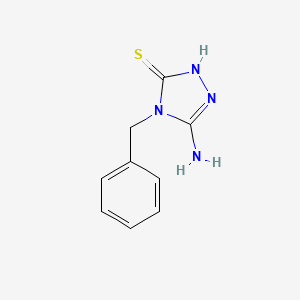


![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)
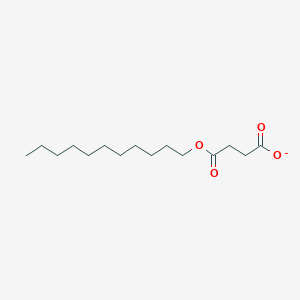
![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
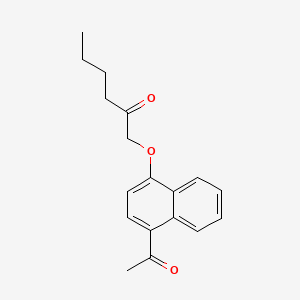
![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)
